molecular formula C7H10BrISeSi B12956415 (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane

(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane

Cat. No.: B12956415
M. Wt: 408.02 g/mol
InChI Key: LOAVSPDFTPGVTO-UHFFFAOYSA-N
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Description

(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is an organosilicon compound that features a selenophene ring substituted with bromine and iodine atoms, and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane typically involves the halogenation of selenophene followed by the introduction of the trimethylsilane group. One common method involves the bromination and iodination of selenophene to obtain 4-bromo-5-iodoselenophene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The selenophene ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.

    Cross-Coupling: Palladium or nickel catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the selenophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the selenophene ring.

Scientific Research Applications

(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane in chemical reactions involves the activation of the selenophene ring and the trimethylsilane group. The selenophene ring can participate in electrophilic aromatic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is unique due to the presence of the selenophene ring, which imparts different electronic properties compared to phenyl or thiophene rings

Properties

Molecular Formula

C7H10BrISeSi

Molecular Weight

408.02 g/mol

IUPAC Name

(4-bromo-5-iodoselenophen-2-yl)-trimethylsilane

InChI

InChI=1S/C7H10BrISeSi/c1-11(2,3)6-4-5(8)7(9)10-6/h4H,1-3H3

InChI Key

LOAVSPDFTPGVTO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C([Se]1)I)Br

Origin of Product

United States

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